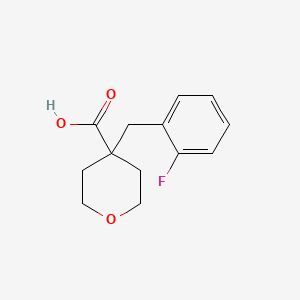

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIIWSBGQGVJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 2-fluorobenzyl bromide with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is explored for its potential therapeutic applications. The fluorine substitution enhances the compound's metabolic stability and bioactivity, making it a candidate for drug design.

Case Studies:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Investigations into the derivatives of this compound may reveal promising anticancer agents.

Organic Synthesis

This compound acts as a key intermediate in the synthesis of more complex organic molecules. Its tetrahydropyran ring structure allows for further functionalization, enabling the creation of diverse chemical entities.

Applications in Synthesis:

- Building Block for Drug Development : It can be used to synthesize novel pharmacophores that target specific biological pathways.

Fluorinated Compounds Research

The incorporation of fluorine into organic molecules often alters their physical and chemical properties, enhancing their performance in biological systems. The study of this compound contributes to the broader field of fluorinated compounds, which are crucial in developing agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

- 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 889939-77-9): Substituent: Directly attached 2-fluorophenyl group (-C₆H₄F). Molecular Formula: C₁₂H₁₃FO₃; Molecular Weight: 224.23 g/mol. Properties: The absence of a benzyl linker reduces lipophilicity compared to the 2-fluorobenzyl analog.

4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1338495-18-3):

- Substituent: 2-Bromobenzyl group (-CH₂C₆H₄Br).

- Molecular Formula: C₁₃H₁₅BrO₃; Molecular Weight: 299.16 g/mol.

- Properties: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, possibly improving binding affinity in biological systems. However, bromine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects .

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1393330-60-3):

Positional Isomerism: Ortho vs. Para Substitution

- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 473706-11-5): Substituent: 4-Fluorophenyl group (-C₆H₄F). Molecular Formula: C₁₂H₁₃FO₃; Molecular Weight: 224.23 g/mol.

Functional Group Modifications

- 4-(2-Methoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid (Compound 2ae):

Data Table: Key Properties of Analogous Compounds

Biologische Aktivität

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₃F O₃

- Molecular Weight : 224.23 g/mol

- CAS Number : 1272802-31-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of tetrahydropyran have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Neuroprotective Effects

Research has suggested that tetrahydropyran derivatives may possess neuroprotective effects, potentially through modulation of glutamate receptors, which play a crucial role in neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Receptor Binding Studies :

Data Table: Summary of Biological Activities

Q & A

Q. Example Protocol :

- React racemic tetrahydropyran ester with Pseudomonas cepacia lipase in phosphate buffer (pH 7.0, 37°C) to isolate >90% ee product .

Advanced Question: How to model the compound’s reactivity in silico for drug discovery applications?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to optimize geometry (B3LYP/6-31G* level) and calculate Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina; validate binding poses with MD simulations (NAMD, 100 ns) .

- SAR Analysis : Compare with fluorobenzyl analogs (e.g., 4-fluorophenyl derivatives) to predict bioactivity trends .

Advanced Question: How to address byproduct formation during fluorobenzyl group installation?

Methodological Answer:

Common byproducts (e.g., di-fluorinated adducts) arise from over-alkylation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.